molecular formula C18H18N2O2S B2645816 (E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile CAS No. 1025640-63-4

(E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile

Cat. No.: B2645816
CAS No.: 1025640-63-4
M. Wt: 326.41
InChI Key: LLMCUUCKNXALSP-SFQUDFHCSA-N
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Description

(E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile is an organic compound characterized by its complex structure, which includes an enamine, a sulfonyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Enamine: The reaction between 2,5-dimethylaniline and an appropriate aldehyde or ketone under acidic or basic conditions to form the enamine intermediate.

    Sulfonylation: The enamine intermediate is then reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group.

    Nitrile Introduction: Finally, the nitrile group is introduced through a reaction with a suitable nitrile source, such as cyanogen bromide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Compounds where the sulfonyl group is replaced by other functional groups.

Scientific Research Applications

(E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The enamine and sulfonyl groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. The nitrile group may also participate in covalent bonding with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile: shares similarities with other sulfonyl-containing enamines and nitriles, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(E)-3-(2,5-dimethylanilino)-2-(4-methylphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-13-5-8-16(9-6-13)23(21,22)17(11-19)12-20-18-10-14(2)4-7-15(18)3/h4-10,12,20H,1-3H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMCUUCKNXALSP-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=C(C=CC(=C2)C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=C(C=CC(=C2)C)C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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